molecular formula C10H11FN4 B1468054 [1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1251109-56-4

[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1468054
CAS No.: 1251109-56-4
M. Wt: 206.22 g/mol
InChI Key: SSHYHTVWKRIJBZ-UHFFFAOYSA-N
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Description

[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a useful research compound. Its molecular formula is C10H11FN4 and its molecular weight is 206.22 g/mol. The purity is usually 95%.
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Biological Activity

The compound [1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is part of a class of triazole derivatives that have garnered attention for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of triazole compounds often involves the reaction of azides with alkynes in a copper-catalyzed process known as "click chemistry." For this compound, the specific synthetic route may vary but typically includes:

  • Formation of the Triazole Ring : Reacting 5-fluoro-2-methylphenyl azide with an appropriate alkyne.
  • Substitution Reactions : Introducing the methanamine group through nucleophilic substitution.

Biological Activity Overview

Triazole derivatives have been reported to exhibit a range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific compound has shown promising results in several studies.

Anticancer Activity

Research indicates that various triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Compound Cell Line IC50 (nM) Mechanism
This compoundMCF-752Induces apoptosis
[Similar Triazole]MDA-MB-23174Inhibits tubulin polymerization

Antimicrobial Properties

Triazoles are known for their antimicrobial activity. Studies have shown that compounds containing the triazole moiety can effectively inhibit the growth of various bacterial strains. For instance:

Microorganism Inhibition Concentration (ID50)
Staphylococcus faecium9×108 M9\times 10^{-8}\text{ M}
Escherichia coli1×107 M1\times 10^{-7}\text{ M}

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies

Several studies highlight the biological efficacy of triazole derivatives:

  • Antiproliferative Effects : A study demonstrated that a series of triazole derivatives showed significant G2/M phase cell cycle arrest in cancer cells, leading to apoptosis. The compounds were also selective for cancer cells over non-tumorigenic cells.
  • Anti-inflammatory Activity : Another investigation into related triazole compounds revealed their potential as anti-inflammatory agents with significant inhibition of pro-inflammatory cytokines.

Properties

IUPAC Name

[1-(5-fluoro-2-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-7-2-3-8(11)4-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHYHTVWKRIJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
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[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.